molecular formula C13H11Cl2NO B14858416 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol

2-{[(2,5-Dichlorophenyl)amino]methyl}phenol

Cat. No.: B14858416
M. Wt: 268.13 g/mol
InChI Key: NSOWIEYEHDPANK-UHFFFAOYSA-N
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Description

2-{[(2,5-Dichlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11Cl2NO. It is a biochemical used in proteomics research . This compound is characterized by the presence of a phenol group and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol typically involves the reaction of 2,5-dichloroaniline with formaldehyde and phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(2,5-Dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,5-Dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[(2,5-Dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2-[(2,5-dichloroanilino)methyl]phenol

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2

InChI Key

NSOWIEYEHDPANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

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